Pyrazolo[1,5-A]pyridine-2-carbohydrazide
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Overview
Description
Pyrazolo[1,5-A]pyridine-2-carbohydrazide is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
Pyrazolo[1,5-A]pyridine-2-carbohydrazide is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family Pps have been identified as strategic compounds for optical applications , suggesting that they may interact with light-sensitive targets.
Mode of Action
It’s known that the photophysical properties of pps can be tuned by modifying electron-donating groups (edgs) at position 7 on the fused ring . This modification improves both the absorption and emission behaviors of the compounds .
Biochemical Pathways
Pps have been identified as strategic compounds for optical applications , suggesting that they may influence pathways related to light absorption and emission.
Pharmacokinetics
The compound’s molecular weight is reported to be 17618 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Pps have been identified as strategic compounds for optical applications , suggesting that they may have effects related to light absorption and emission.
Action Environment
It’s known that the photophysical properties of pps can be tuned by modifying electron-donating groups (edgs) at position 7 on the fused ring , suggesting that the compound’s action may be influenced by the presence or absence of these groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-A]pyridine-2-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with pyridine carboxylic acids or their derivatives. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-A]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Pyrazolo[1,5-A]pyridine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
Pyrazolo[1,5-a]pyrimidine: This compound has a pyrimidine ring fused to a pyrazole ring, offering different biological activities and applications.
Uniqueness
Pyrazolo[1,5-A]pyridine-2-carbohydrazide is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-10-8(13)7-5-6-3-1-2-4-12(6)11-7/h1-5H,9H2,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRAGXUDEWXEGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512052 |
Source
|
Record name | Pyrazolo[1,5-a]pyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80537-15-1 |
Source
|
Record name | Pyrazolo[1,5-a]pyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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